molecular formula C15H10Cl2N2O B1396480 2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-39-1

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1396480
CAS No.: 1332529-39-1
M. Wt: 305.2 g/mol
InChI Key: XNEKKYDACOGSQN-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a chemical compound that features a quinoline ring system substituted with a pyridine ring and a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized using the Gould-Jacobs reaction, which involves the condensation of an aniline derivative with a β-ketoester, followed by cyclization and oxidation.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated quinoline.

    Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid with thionyl chloride or oxalyl chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction Reactions: The quinoline and pyridine rings can undergo oxidation and reduction reactions, which can modify the electronic properties of the compound.

    Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

    Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

    Oxidized or Reduced Quinoline/Pyridine Derivatives: Formed from oxidation or reduction reactions.

Scientific Research Applications

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It can serve as a probe for studying biological processes involving quinoline and pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline and pyridine rings can intercalate with DNA or inhibit enzymes involved in DNA replication, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
  • 2-(Pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride
  • Quinoline-4-carbonyl chloride derivatives

Uniqueness

2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to the specific positioning of the pyridine ring at the 3-position of the quinoline ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O.ClH/c16-15(19)12-8-14(10-4-3-7-17-9-10)18-13-6-2-1-5-11(12)13;/h1-9H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEKKYDACOGSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride

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